molecular formula C10H20N2O2 B3163660 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid CAS No. 885273-26-7

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid

Cat. No.: B3163660
CAS No.: 885273-26-7
M. Wt: 200.28 g/mol
InChI Key: SNOACIUHABWAHG-UHFFFAOYSA-N
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Description

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid is a synthetic organic compound featuring a piperidine ring substituted with methyl and methyl-amino groups, linked to a propionic acid backbone. Its structure combines lipophilic (piperidine and methyl groups) and hydrophilic (carboxylic acid) moieties, making it a versatile intermediate in pharmaceutical and biochemical research.

Properties

IUPAC Name

3-[methyl-(1-methylpiperidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-11-6-3-9(4-7-11)12(2)8-5-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOACIUHABWAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101242777
Record name β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-26-7
Record name β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Alanine, N-methyl-N-(1-methyl-4-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101242777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid typically involves the reaction of piperidine derivatives with various reagents. One common method includes the use of morpholine and acetic anhydride in chloroform, followed by stirring at room temperature . Another method involves the reaction of benzoic acid with chlorosulfonic acid under controlled temperatures .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The focus is on optimizing yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include chlorosulfonic acid, acetic anhydride, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with chlorosulfonic acid can yield sulfonyl chlorides, while reactions with acetic anhydride can produce acetylated derivatives .

Scientific Research Applications

Proteomics Research

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid is utilized in proteomics studies for its ability to modify protein structures. It serves as a reagent in the synthesis of peptide libraries, which are essential for understanding protein interactions and functions. The compound's structural features allow it to interact with various biomolecules, making it valuable for developing new assays and therapeutic strategies .

Neuroscience

This compound has been studied for its potential neuroprotective effects. Research indicates that it may play a role in modulating neurotransmitter systems, particularly those involving glutamate receptors. Such modulation can have implications for treating neurodegenerative diseases and psychiatric disorders .

Pharmacological Studies

In pharmacology, 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid is investigated as a lead compound for drug development. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) drugs aimed at conditions like anxiety and depression. Early studies suggest that derivatives of this compound could exhibit enhanced efficacy and reduced side effects compared to existing treatments .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ProteomicsUsed as a reagent for peptide synthesisEssential for studying protein interactions
NeuroscienceInvestigated for neuroprotective effectsPotential modulation of glutamate receptors
PharmacologyLead compound for CNS drug developmentCandidates for treating anxiety/depression

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal explored the neuroprotective properties of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid in animal models of Alzheimer's disease. The results indicated that administration of the compound led to improved cognitive function and reduced neuroinflammation, suggesting its potential as a therapeutic agent .

Case Study 2: Drug Development

In another research project focusing on CNS disorders, derivatives of this compound were synthesized and tested for their binding affinity to various neurotransmitter receptors. The findings revealed that certain modifications enhanced receptor selectivity and potency, paving the way for new drug formulations targeting depression and anxiety disorders .

Mechanism of Action

The mechanism of action of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares core features with several piperidine- and propionic acid-containing derivatives. Key comparisons include:

Compound Key Structural Features Applications/Activity References
3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid Piperidine ring with methyl and methyl-amino substituents; propionic acid chain. Potential CNS modulation, anti-inflammatory applications (inferred from analogs).
3-[1-(Acetyl)-4-piperidinyl]propionic acid Acetylated piperidine ring; propionic acid chain. Intermediate in organic synthesis; limited bioactivity data.
Boc-R-3-Amino-3-(2-hydroxy-phenyl)-propionic acid Hydroxyphenyl group; Boc-protected amino acid. Peptide synthesis; potential for drug delivery due to aromatic and protective groups.
3-(p-Methoxyphenyl)-propionic acid Methoxy-substituted phenyl ring; propionic acid chain. Anti-inflammatory activity via TNF-α and IL-1β inhibition.
AMPA/KA Glutamate Receptor Ligands Isoxazole or kainate rings; propionate or similar chains. Neurotransmission modulation (ionotropic glutamate receptors).
Key Observations:
  • This may affect receptor binding specificity .
  • Aromatic vs. Aliphatic Moieties : Compounds with phenyl groups (e.g., 3-(p-methoxyphenyl)-propionic acid) exhibit anti-inflammatory activity via cytokine inhibition , whereas the target compound’s piperidine ring may favor interactions with neurological targets (e.g., G protein-coupled receptors) .
  • Protective Groups : The Boc-protected derivative () highlights the importance of protective strategies in synthesis, suggesting that the target compound’s methyl groups may enhance stability or bioavailability compared to unprotected analogs .

Biological Activity

3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid, also known as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to diverse therapeutic applications.

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 226.30 g/mol
  • Structural Characteristics : The compound features a piperidine ring, which is known for its ability to modulate neurotransmitter systems and exhibit various pharmacological effects.

1. Neuropharmacological Effects

Research indicates that compounds with piperidine structures can influence neurotransmitter systems, particularly in the central nervous system (CNS). Studies have shown that derivatives similar to 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid may exhibit:

  • Antidepressant Activity : Some piperidine derivatives have been reported to alleviate symptoms of depression by modulating serotonin and norepinephrine levels.
  • Cognitive Enhancements : Certain analogs have demonstrated potential in enhancing memory and learning processes in animal models.

2. Antidiabetic Properties

Preliminary studies suggest that this compound may possess antidiabetic properties. For instance, derivatives of piperidine have been shown to improve insulin sensitivity and glucose uptake in muscle cells, indicating a possible mechanism for managing blood sugar levels .

3. Anticancer Potential

The compound's structure allows for potential anticancer activity. Research has indicated that similar piperidine-based compounds can inhibit cancer cell proliferation. For example, some studies have documented moderate cytotoxicity against various cancer cell lines, suggesting that 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid may also exhibit similar effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid:

StudyFindings
Investigated the effects of piperidine derivatives on glucose metabolism in diabetic models.The compounds improved insulin sensitivity significantly.
Assessed the cytotoxicity of piperidine analogs against ovarian and breast cancer cells.Moderate cytotoxicity was observed, warranting further investigation into their anticancer properties.
Evaluated the neuropharmacological effects of piperidine derivatives on cognitive function in rodent models.Enhanced memory retention was noted, indicating potential for treating cognitive disorders.

The precise mechanism by which 3-[Methyl-(1-methyl-piperidin-4-yl)-amino]-propionic acid exerts its biological effects is still under investigation. However, it is hypothesized that its activity may involve:

  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in glucose metabolism or cancer cell proliferation pathways.

Q & A

Q. What interdisciplinary frameworks integrate chemical data with neuropharmacological outcomes?

  • Methodological Answer : Combine cheminformatics (e.g., QSAR models for receptor affinity) with in vivo behavioral assays (e.g., Morris water maze for cognitive effects). Systems biology tools (Knime, MetaboAnalyst) link pharmacokinetic data to transcriptomic/proteomic datasets from brain tissue .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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